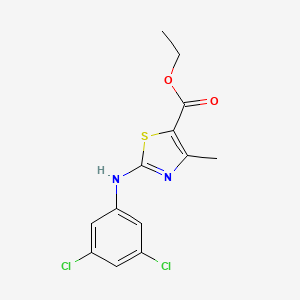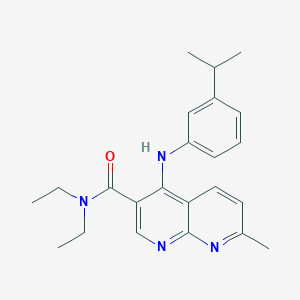![molecular formula C19H19N3O5 B2994974 benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 1005304-86-8](/img/structure/B2994974.png)
benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is fused with a pyridine ring, forming a pyrido[2,3-d]pyrimidin-3(4H)-one structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction . The ethoxy and methyl groups might be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrimidine and pyridine rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, forming an alcohol and an acid . The pyrimidine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学的研究の応用
Synthesis and Biological Potential
Heterocyclic Compound Synthesis : This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. Researchers have developed a series of new chemical structures, demonstrating significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory activities. These findings indicate the compound's utility in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral and Antitumor Agents : Derivatives of this compound have been investigated for their potential as antiviral and antitumor agents. The research highlights the synthesis of pyrimidin-4-one derivatives, which showed selective inhibition against human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the pyrimidine biosynthesis pathway. This inhibition is associated with antiviral activity, suggesting these derivatives could serve as leads for the development of new antiviral drugs (Munier-Lehmann et al., 2015).
Antifolate Research : The compound's derivatives have been explored in the context of antifolate research, where they serve as classical and nonclassical antifolate agents. These agents are designed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for cellular proliferation. Such research is crucial for developing chemotherapeutic agents for cancer treatment, showcasing the compound's significance in drug discovery and development (Gangjee et al., 2007).
Aldose Reductase Inhibitors : Pyrido[1,2-a]pyrimidin-4-one derivatives of this compound have been studied for their activity as aldose reductase (ALR2) inhibitors. These inhibitors are of interest for treating complications of diabetes, such as cataracts and neuropathy. The research demonstrates that derivatives exhibiting significant antioxidant properties alongside their inhibitory activity, indicating their therapeutic potential in oxidative stress-related diseases (La Motta et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl 2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-26-14-9-10-20-17-16(14)18(24)22(19(25)21(17)2)11-15(23)27-12-13-7-5-4-6-8-13/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUBKWOIGLUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)

![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)


![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)




![ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2994908.png)
